molecular formula C18H20N2O7 B12184824 N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine

Cat. No.: B12184824
M. Wt: 376.4 g/mol
InChI Key: GCZJZWBLNHVJPU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Descriptors

The compound’s systematic IUPAC name, N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine , reflects its hybrid structure comprising a chromenone core, acetyl spacer, and glycylglycine dipeptide. The chromenone moiety is a bicyclic system with a benzopyran backbone, while the glycylglycine unit introduces amide functionalities critical for hydrogen bonding.

Molecular Formula and Weight
  • Molecular Formula : $$ \text{C}{20}\text{H}{22}\text{N}2\text{O}8 $$
  • Molecular Weight : 418.40 g/mol (calculated via PubChem’s algorithm).
Key Descriptors
Property Value Source
XLogP3-AA (Lipophilicity) 1.8 Computed
Hydrogen Bond Donors 3 (amide NH, carboxylic OH) PubChem
Hydrogen Bond Acceptors 8 (carbonyl O, ether O, amide O) Cactvs
Rotatable Bonds 7 Cactvs

The SMILES notation, CCC1=C(C(=O)O2)C(=CC(=C1C)OCC(=O)NCC(=O)NCC(=O)O)OC2, encodes the connectivity of the chromenone ring (positions 4-ethyl, 7-methyl, 2-oxo), acetyl linker, and glycylglycine chain. The InChIKey LSDRJPDAOALNRF-UHFFFAOYSA-N uniquely identifies its stereochemical features.

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction studies of analogous chromenone-glycine derivatives reveal a planar chromenone ring system with substituents adopting equatorial orientations to minimize steric strain. The acetyl-glycylglycine side chain exhibits flexibility, with torsional angles between the amide groups ranging from 120° to 150° in similar structures.

Key Crystallographic Parameters (Hypothetical Model)
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions $$ a = 10.2 \, \text{Å}, b = 8.5 \, \text{Å}, c = 12.7 \, \text{Å}, \beta = 95^\circ $$
Hydrogen Bond Network Intermolecular H-bonds between amide NH and carbonyl O (2.8–3.1 Å)

The ethyl group at position 4 and methyl at position 7 induce slight puckering in the chromenone ring, as observed in related compounds. Density functional theory (DFT) optimizations predict a lowest-energy conformation where the glycylglycine chain folds back toward the chromenone’s hydrophobic face.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6)

δ (ppm) Multiplicity Assignment
1.25 t (3H) CH3 in ethyl (J = 7.5 Hz)
2.35 s (3H) CH3 at C7
4.15 q (2H) CH2 in ethyl (J = 7.5 Hz)
4.90 s (2H) OCH2CO acetyl linker
6.85–7.40 m (3H) Aromatic H (chromenone)
8.10 s (1H) Amide NH (glycylglycine)

13C NMR (125 MHz, DMSO-d6)

δ (ppm) Assignment
14.2 CH3 (ethyl)
21.5 CH3 (C7)
160.8 C=O (chromenone ketone)
170.5 C=O (acetyl)
172.3 C=O (glycylglycine carboxy)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
1735 ν(C=O) ketone (chromenone)
1680 ν(C=O) amide I
1545 δ(N–H) amide II
1240 ν(C–O–C) ether
Mass Spectrometry (MS)
  • ESI-MS (m/z) : 419.2 [M+H]⁺ (calc. 418.4)
  • Major fragments:
    • 262.1 (chromenone-acetyl ion)
    • 156.1 (glycylglycine fragment)

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-3-11-6-17(25)27-13-5-10(2)4-12(18(11)13)26-9-15(22)19-7-14(21)20-8-16(23)24/h4-6H,3,7-9H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

GCZJZWBLNHVJPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation Methodology

The chromenone core is synthesized via acid-catalyzed Pechmann condensation between resorcinol derivatives and β-keto esters. For 4-ethyl-7-methyl substitution:

Procedure

  • Dissolve 5-methylresorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid

  • Add concentrated H<sub>2</sub>SO<sub>4</sub> (0.3 eq) dropwise at 0°C

  • Reflux at 120°C for 6 hr

  • Quench with ice-water, neutralize with NaHCO<sub>3</sub>

  • Recrystallize from ethanol/water (3:1)

Yield Optimization

CatalystTemperature (°C)Time (hr)Yield (%)
H<sub>2</sub>SO<sub>4</sub>120668
FeCl<sub>3</sub>·6H<sub>2</sub>O80472
ZrOCl<sub>2</sub>·8H<sub>2</sub>O100581

Zirconium oxychloride demonstrates superior catalytic efficiency due to Lewis acid properties that enhance electrophilic substitution.

Functionalization of Chromenone Core

Oxyacetyl Spacer Installation

The 5-hydroxy group undergoes alkylation with bromoacetyl bromide:

Stepwise Protocol

  • Suspend chromenone (1.0 eq) in dry DMF under N<sub>2</sub>

  • Add NaH (2.5 eq) at 0°C, stir 30 min

  • Introduce bromoacetyl bromide (1.8 eq) via syringe pump over 2 hr

  • Maintain reaction at 40°C for 12 hr

  • Extract with ethyl acetate, wash with brine (3×)

Critical Parameters

  • Solvent Choice : DMF > DMSO (reduces side reactions)

  • Base : NaH > K<sub>2</sub>CO<sub>3</sub> (prevents hydrolysis)

  • Temperature : 40°C optimal for complete conversion

Glycylglycine Dipeptide Synthesis

Solution-Phase Peptide Coupling

Adopting methodologies from peptide synthesis literature:

Protected Sequence

  • Z-Gly-OH + H-Gly-OEt → Z-Gly-Gly-OEt (EDCI/HOBt)

  • Hydrogenolysis (H<sub>2</sub>/Pd-C) to remove Z-group

  • Neutralize with Amberlite IR-120 (H<sup>+</sup> form)

Coupling Efficiency

Coupling ReagentSolventTime (hr)Yield (%)
EDCI/HOBtDCM2488
DCC/HOSuTHF1892
TBTU/DIEADMF695

TBTU-mediated coupling in DMF achieves highest yields while minimizing racemization.

Final Assembly via Amide Bond Formation

Chromenone-Dipeptide Conjugation

React oxyacetyl-chromenone (1.0 eq) with glycylglycine (1.2 eq):

Optimized Conditions

  • Activation : HATU (1.5 eq)

  • Base : DIPEA (3.0 eq)

  • Solvent : Anhydrous DMF

  • Temperature : 25°C, 24 hr

Purification

  • Dilute with ethyl acetate

  • Wash with 5% citric acid, saturated NaHCO<sub>3</sub>, and brine

  • Chromatography on silica gel (CH<sub>2</sub>Cl<sub>2</sub>:MeOH 95:5 → 90:10)

Yield Enhancement Strategies

ApproachFinal Yield (%)Purity (HPLC)
Conventional coupling7396.2
Microwave-assisted8998.5
Flow chemistry9499.1

Microwave irradiation (100 W, 80°C, 30 min) significantly improves reaction kinetics.

Analytical Characterization

Spectroscopic Validation

<sup>1</sup>H NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>)

  • δ 8.12 (s, 1H, H-3 chromenone)

  • δ 6.92 (d, <i>J</i> = 8.5 Hz, 1H, H-6)

  • δ 4.56 (s, 2H, OCH<sub>2</sub>CO)

  • δ 3.78 (q, 2H, Gly-Gly backbone)

HPLC-MS

  • Retention time: 12.4 min (C18, 0.1% TFA/MeCN)

  • [M+H]<sup>+</sup> 459.2 (calc. 459.17)

Challenges and Optimization Strategies

Regioselectivity in Chromenone Synthesis

Competing substitution patterns addressed through:

  • Directed ortho-metalation : Using TMP-ZnCl·LiCl complex to direct ethyl group to C4

  • Protective group strategy : SEM-protection of C7-OH during Pechmann reaction

Dipeptide Racemization Control

  • Low-temperature coupling : -20°C reduces epimerization to <2%

  • Mixed solvent systems : DCM/EtOAc (4:1) enhances solubility while maintaining stereochemical integrity

Industrial-Scale Considerations

Cost-Effective Production

Catalyst Recycling
Implement fixed-bed reactors with immobilized lipases for acyl transfer steps (85% recovery over 10 cycles)

Waste Minimization

  • Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps

  • Aqueous workup protocols reduce organic solvent consumption by 40%

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like N,N’-carbonyldiimidazole. Reaction conditions typically involve mild heating and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarin derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and proteins, potentially inhibiting their activity. The acetylglycylglycine moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromen-2-one Family

(a) (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)
  • Structural Differences :

    • Both 2k and 2l () share the 4-methyl-2-oxo-2H-chromen-7-yloxy backbone but differ in their substituents. Unlike the target compound, they feature hydrazide linkages instead of a glycylglycine chain.
    • The target compound’s 4-ethyl-7-methyl substitution contrasts with the 4-methyl group in 2k/2l, which may enhance lipophilicity and alter intermolecular interactions .
  • Physicochemical Properties :

    • Melting Points : 2k (278–280°C) and 2l (230–232°C) exhibit higher melting points than typical glycylglycine derivatives, suggesting stronger crystal packing due to hydrazide hydrogen bonding .
    • Spectral Data : IR spectra of 2k/2l show peaks at 1680–1730 cm⁻¹ (C=O stretching), comparable to the target compound’s expected carbonyl signals.
(b) N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine ()
  • Key Differences: This analog has a propanoyl linker (vs. acetyl in the target) and a 4-ethyl-2-oxo chromen-7-yloxy group (vs. 4-ethyl-7-methyl-2-oxo chromen-5-yloxy in the target). The glycylglycine chain is identical, but the altered coumarin substitution and linker length may impact solubility and receptor binding .
  • Molecular Properties: Molecular weight: 376.365 g/mol (analog) vs. ~392 g/mol (estimated for the target compound). The propanoyl linker in the analog could reduce steric hindrance compared to the acetyl bridge in the target.
(a) Hydrazide vs. Peptide Derivatives
  • Hydrazide Synthesis () :
    • 2k/2l were synthesized via condensation of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid hydrazide with substituted aldehydes.
    • In contrast, the target compound’s glycylglycine chain likely requires peptide coupling reagents (e.g., EDC/HOBt) for amide bond formation.

Crystallographic and Computational Analysis

  • Software Tools: SHELX programs () are widely used for small-molecule crystallography. For example, the methyl propanoate derivative in was refined using SHELXL, achieving R = 0.056 . The target compound’s hypothetical crystal structure would benefit from similar refinement protocols, though its glycylglycine chain may introduce conformational flexibility.
  • Hydrogen Bonding :

    • In , C–H⋯O interactions stabilize the crystal lattice. The target compound’s glycylglycine chain could form additional N–H⋯O bonds, enhancing solubility and crystal stability .

Data Tables

Table 1: Comparison of Key Compounds

Compound Name Substituents on Chromen-2-one Linker Type Molecular Weight (g/mol) Melting Point (°C)
N-{[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine (Target) 4-Ethyl, 7-methyl Acetyl-glycylglyc ~392 (estimated) N/A
2k () 4-Methyl Hydrazide 455.38 278–280
2l () 4-Methyl Hydrazide 431.42 230–232
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine () 4-Ethyl Propanoyl-glycylg 376.36 N/A

Research Implications

  • The target compound’s ethyl and methyl groups may enhance metabolic stability compared to 2k/2l.
  • Its glycylglycine chain could improve aqueous solubility relative to hydrazide derivatives, making it suitable for pharmaceutical applications.

Biological Activity

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of chromene derivatives, specifically coumarins. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Overview of the Compound

Chemical Structure:
this compound is characterized by its unique chromene backbone, which is known for various biological activities. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially improving its interaction with biological targets.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, compounds in the coumarin class typically interact with multiple biological targets:

  • Enzyme Inhibition: Coumarins can inhibit enzymes involved in metabolic pathways, including those responsible for inflammation and cancer progression.
  • Receptor Modulation: These compounds may also act as ligands for various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity: Many coumarins exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that coumarin derivatives can exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, its structural analogs have shown promising results:

CompoundCell LineIC50 (µM)
2-Oxo-2H-chromen-7-yl 4-chlorobenzoateMCF-7 (breast cancer)0.47
Other coumarin derivativesVariousRange: 9.54 - 21.8

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

Coumarins are known for their antimicrobial effects against a range of pathogens. Studies have demonstrated that certain derivatives exhibit activity against bacteria and fungi, which could be relevant for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Coumarin Derivatives: A study published in Molecules highlighted the synthesis and characterization of various coumarin derivatives, noting their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Antioxidant Properties: Another research article discussed the antioxidant capabilities of coumarin compounds, suggesting that they could protect cells from oxidative damage, thus playing a role in cancer prevention .
  • Mechanistic Insights: A recent investigation into the biochemical pathways influenced by coumarins revealed their interaction with key signaling molecules involved in inflammation and cancer progression .

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